Spiroquinolone derivative 1
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Overview
Description
Spiroquinolone derivative 1 is a member of the quinolone family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinolones are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential as therapeutic agents. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiroquinolone derivative 1 typically involves the cyclocondensation of substituted 2-aminoquinoline-3-carbonitrile with cyclic ketones. One efficient method utilizes a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction . The reaction conditions often include refluxing in an appropriate solvent, such as dichloromethane, to yield the desired spiroquinolone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiroquinolone derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinolone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Spiroquinolone derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of spiroquinolone derivative 1 involves the inhibition of key enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . By binding to these enzymes, the compound disrupts the DNA processes, leading to bacterial cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis through the activation of specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
Spiro-oxazino-quinoline derivatives:
Indenoquinoxaline derivatives: Recognized for their diverse biological activities and potential as drug candidates.
Uniqueness
Spiroquinolone derivative 1 stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C23H24FN5O4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
6-amino-7-fluoro-4-oxo-8-[2-(pyridin-2-ylamino)ethylamino]spiro[10-oxa-1-azatricyclo[7.4.1.05,14]tetradeca-2,5,7,9(14)-tetraene-13,1'-cyclobutane]-3-carboxylic acid |
InChI |
InChI=1S/C23H24FN5O4/c24-16-17(25)15-19-21(18(16)28-10-9-27-14-4-1-2-8-26-14)33-11-7-23(5-3-6-23)29(19)12-13(20(15)30)22(31)32/h1-2,4,8,12,28H,3,5-7,9-11,25H2,(H,26,27)(H,31,32) |
InChI Key |
FBGUGRUHZTVCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOC3=C4N2C=C(C(=O)C4=C(C(=C3NCCNC5=CC=CC=N5)F)N)C(=O)O |
Origin of Product |
United States |
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